molecular formula C27H28N4O3S B2569217 N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1112411-93-4

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2569217
CAS No.: 1112411-93-4
M. Wt: 488.61
InChI Key: AGIMSBSTVUAJSK-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo group, a phenyl substituent at position 3, and a piperidine-4-carboxamide moiety linked to a 3-ethoxyphenylmethyl group. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidine core, which is further functionalized with pharmacophoric groups known to influence bioactivity.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-22-10-6-7-19(17-22)18-28-25(32)20-11-14-30(15-12-20)27-29-23-13-16-35-24(23)26(33)31(27)21-8-4-3-5-9-21/h3-10,13,16-17,20H,2,11-12,14-15,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMSBSTVUAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thieno[3,2-d]pyrimidine core distinguishes this compound from other pyrimidine derivatives. Key comparisons include:

Compound Name / Core Structure Key Substituents Structural Notes
Target Compound 3-Phenyl, 4-oxo, piperidine-4-carboxamide, 3-ethoxyphenylmethyl Thieno-pyrimidine fusion; ethoxy group enhances lipophilicity
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, nitrophenoxy, thiophen-2-yl Pyrimidine without fused thiophene; nitro group may confer redox activity
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine Benzyl, difluorobenzyl, chloro-fluorophenyl Tetrahydropyrimidine (saturated core); multiple halogens improve target affinity
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone core, pyridine-3-carboxamide Non-aromatic core; carboxamide and Cl substituents stabilize crystal packing

Key Observations :

  • The thieno-pyrimidine fusion in the target compound may enhance π-stacking interactions compared to non-fused pyrimidines .
  • Ethoxy and phenyl groups contribute to greater steric bulk and lipophilicity relative to halogenated analogs (e.g., Cl, F) .

Key Insights :

  • The ethoxyphenylmethyl group may improve membrane permeability but reduce aqueous solubility compared to halogenated derivatives.
Crystallographic and Stability Data

While crystallographic data for the target compound are unavailable, highlights stabilizing interactions in related structures:

  • N–H⋯N and C–H⋯O Hydrogen Bonds : Critical for lattice stability in carboxamide-containing compounds .
  • π–π Stacking: Observed between aromatic rings (distance: ~3.8 Å), a feature likely shared by the target’s phenyl and thieno-pyrimidine groups .

Biological Activity

N-[(3-ethoxyphenyl)methyl]-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Property Details
CAS Number 1112411-93-4
Molecular Weight 488.6 g/mol
Chemical Formula C₁₈H₁₈N₄O₃S

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts.

1. Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies show that derivatives with similar structures have demonstrated COX-2 inhibitory activity, suggesting a potential for this compound to exert similar effects.

2. Anticancer Activity

Compounds within the thieno[3,2-d]pyrimidine class have shown promise in targeting various cancer types. The biological tests on related compounds indicate that they can inhibit cell proliferation in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating significant potency.

The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and inflammation. The thieno[3,2-d]pyrimidine moiety is known to interact with ATP-binding sites of kinases, disrupting their function and leading to reduced cell proliferation and inflammatory responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds:

  • Study on Pyrido[2,3-d]pyrimidines :
    • A library of pyrido[2,3-d]pyrimidine derivatives was synthesized and tested for biological activity.
    • Compounds with ethyl substitutions showed improved efficacy against cancer cell lines compared to their methylated counterparts .
  • In Vitro Studies :
    • In vitro assays revealed that certain thieno[3,2-d]pyrimidine derivatives exhibited significant inhibition against COX enzymes.
    • For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a specific concentration .

Summary of Biological Activities

Activity Type Target/Effect IC50 Values
Anti-inflammatoryCOX-2 Inhibition~47% inhibition
AnticancerHCT-116 (Colon Cancer)6.2 μM
T47D (Breast Cancer)27.3 μM

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